4-Nitrobenzo[d]thiazol-5-amine
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Overview
Description
4-Nitrobenzo[d]thiazol-5-amine is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by a benzene ring fused with a thiazole ring, with a nitro group at the fourth position and an amine group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzo[d]thiazol-5-amine can be achieved through various synthetic pathways. One common method involves the diazo-coupling reaction, where a diazonium salt reacts with a thiazole derivative under acidic conditions. Another approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a thiazole derivative in the presence of a base. Additionally, the Biginelli reaction, a three-component reaction involving an aldehyde, a β-keto ester, and urea, can also be employed to synthesize benzothiazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often utilized to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzo[d]thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitrobenzo[d]thiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Nitrobenzo[d]thiazol-5-amine include other benzothiazole derivatives such as:
- 2-Amino-5-nitrobenzothiazole
- 2-Methylbenzothiazole
- 2-Phenylbenzothiazole
Uniqueness
What sets this compound apart from other benzothiazole derivatives is its unique combination of a nitro group and an amine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-nitro-1,3-benzothiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-4-1-2-5-6(9-3-13-5)7(4)10(11)12/h1-3H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAMARGNYJIAPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)[N+](=O)[O-])N=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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